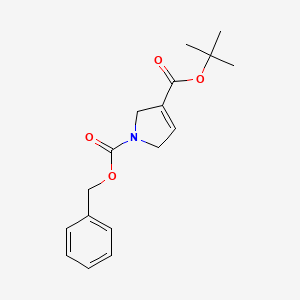
1-Benzyl 3-(tert-butyl) 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
描述
1-Benzyl 3-(tert-butyl) 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl 3-(tert-butyl) 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS No. 1353503-24-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
- Molecular Formula : C17H21NO4
- Molecular Weight : 303.35 g/mol
- Structure : The compound features a pyrrole ring with two carboxylate groups and a benzyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, a study synthesized novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates and evaluated their in vitro antimicrobial activity against various pathogenic bacteria and fungi. The findings indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2a | Staphylococcus aureus | 3.12 µg/mL |
| Compound 2d | Escherichia coli | 6.25 µg/mL |
| Compound 3e | Candida albicans | 12.5 µg/mL |
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory effects. In vitro assays demonstrated that certain compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrrole-based compounds has been documented in several studies. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry reported the synthesis of several pyrrole derivatives and their evaluation against multiple bacterial strains. Among them, a specific derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity Against Cancer Cells
Research conducted on the cytotoxic effects of pyrrole derivatives revealed that compounds significantly inhibited the proliferation of MCF-7 (breast cancer) cells at low concentrations. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
属性
IUPAC Name |
1-O-benzyl 3-O-tert-butyl 2,5-dihydropyrrole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOXDSJKWMTUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120129 | |
| Record name | 1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-, 3-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353503-24-8 | |
| Record name | 1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-, 3-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353503-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-, 3-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















